1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole
Description
Background of Pyrazole Chemistry and Sulfonamide Derivatives
Pyrazole represents a fundamental five-membered heterocyclic system characterized by its distinctive arrangement of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the foundation for what would become one of the most extensively studied heterocyclic frameworks in organic chemistry. The pyrazole nucleus exhibits unique electronic properties due to the presence of two dissimilar nitrogen atoms, with one nitrogen functioning as a weak base with a pKb value of 11.5 and the conjugate acid displaying a pKa of 2.49 at 25 degrees Celsius.
The structural characteristics of pyrazole contribute to its remarkable stability and versatility in synthetic applications. According to X-ray crystallographic studies, the pyrazole ring maintains a planar configuration with carbon-nitrogen bond distances of approximately 1.33 Angstroms. This geometric arrangement facilitates extensive delocalization of electrons throughout the aromatic system, contributing to the enhanced stability observed in pyrazole derivatives. The heterocycle demonstrates exceptional resistance to both oxidizing and reducing conditions, though it can undergo catalytic hydrogenation to form pyrazoline and subsequently pyrazolidine derivatives.
Sulfonamide derivatives constitute another crucial class of compounds that have achieved prominence in pharmaceutical and agricultural chemistry. The sulfonamide functional group serves as a versatile pharmacophore capable of participating in diverse biological interactions. In bacterial systems, sulfonamides function as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis. This mechanism of action has established sulfonamides as bacteriostatic agents that inhibit bacterial growth and multiplication without directly killing the organisms.
The combination of pyrazole and sulfonamide functionalities creates hybrid molecules with enhanced biological profiles and synthetic utility. Pyrazole sulfonamide derivatives have demonstrated significant potential across multiple therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The synergistic effects of these two pharmacophores result in compounds with improved selectivity, potency, and stability compared to their individual components.
Historical Development of Arylsulfonyl Pyrazole Compounds
The historical evolution of arylsulfonyl pyrazole compounds traces back to the late nineteenth century when fundamental pyrazole chemistry was first established. The initial synthesis of pyrazole was accomplished through the classical method developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. This pioneering work established the foundation for subsequent developments in pyrazole chemistry and paved the way for more sophisticated synthetic approaches.
The development of sulfonylation methodologies for pyrazole derivatives emerged as researchers recognized the potential for introducing sulfonate functionality into heterocyclic systems. Early synthetic approaches focused on direct sulfonylation of pyrazole rings using chlorosulfonic acid and related reagents. These methods required careful optimization of reaction conditions, including temperature control, solvent selection, and reagent stoichiometry to achieve satisfactory yields and selectivity.
Significant advances in arylsulfonyl pyrazole synthesis occurred during the mid-twentieth century as pharmaceutical researchers began to explore the biological potential of these compounds. The discovery that many pyrazole-containing drugs, including celecoxib and stanozolol, exhibited potent pharmacological activities stimulated intense research interest in this chemical class. This period witnessed the development of more sophisticated synthetic strategies that allowed for the preparation of diverse arylsulfonyl pyrazole libraries.
The introduction of halogenated arylsulfonyl pyrazoles represented a major milestone in the evolution of this compound class. Researchers recognized that strategic incorporation of halogen atoms could significantly enhance biological activity, improve metabolic stability, and provide handles for further synthetic elaboration. The development of efficient halogenation protocols enabled the systematic exploration of structure-activity relationships within halogenated pyrazole series.
Contemporary synthetic approaches to arylsulfonyl pyrazole compounds emphasize efficiency, scalability, and environmental sustainability. Modern methodologies incorporate green chemistry principles, utilizing safer reagents and solvents while minimizing waste generation. These advances have facilitated the large-scale preparation of arylsulfonyl pyrazole compounds for pharmaceutical and agricultural applications.
Significance of Halogenated Arylsulfonyl Pyrazoles in Chemical Research
Halogenated arylsulfonyl pyrazoles occupy a position of paramount importance in contemporary chemical research due to their unique combination of structural features and biological activities. The strategic incorporation of halogen atoms into arylsulfonyl pyrazole scaffolds provides multiple advantages that have made these compounds invaluable tools for medicinal chemists and chemical biologists. The presence of halogen substituents can dramatically alter the electronic properties, lipophilicity, and metabolic stability of the parent molecules, often resulting in enhanced biological activity and improved pharmacological profiles.
The significance of halogenated arylsulfonyl pyrazoles extends beyond their direct biological applications to encompass their utility as synthetic intermediates. Halogen atoms serve as excellent leaving groups in various coupling reactions, enabling the construction of complex molecular architectures through palladium-catalyzed cross-coupling processes. This synthetic versatility has positioned halogenated arylsulfonyl pyrazoles as key building blocks in the preparation of drug candidates and biological probes.
Recent research has demonstrated the exceptional potential of halogenated arylsulfonyl pyrazole derivatives in anticancer applications. Studies involving sulfonamide derivatives with thiazole-isoxazole fused ring systems have revealed remarkable DNA binding capabilities and cytotoxic activities against cancer cell lines. These compounds exhibit mixed intercalative and groove binding interactions with DNA, resulting in potent antiproliferative effects. The incorporation of halogen atoms in these systems has been shown to enhance binding affinity and selectivity for target biomolecules.
The development of novel cyclooxygenase-2 selective inhibitors represents another area where halogenated arylsulfonyl pyrazoles have demonstrated exceptional promise. Research on pyrazole N-aryl sulfonate derivatives has identified compounds with outstanding anti-inflammatory activity and high selectivity for cyclooxygenase-2 over cyclooxygenase-1. These findings have significant implications for the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.
Table 1 presents key research findings demonstrating the biological activities of various halogenated pyrazole sulfonamide derivatives:
Overview of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole
This compound represents a sophisticated example of halogenated arylsulfonyl pyrazole chemistry, incorporating multiple design elements that contribute to its unique properties and potential applications. The compound features a 3,5-dimethylpyrazole core substituted at the N-1 position with a 2,5-dibromophenylsulfonyl group, creating a molecule with distinct electronic and steric characteristics that influence its chemical behavior and biological activity.
The presence of two bromine atoms in the 2,5-positions of the phenyl ring creates a specific substitution pattern that significantly impacts the electronic distribution throughout the molecule. Bromine atoms, being moderately electron-withdrawing substituents, influence the electron density on the aromatic ring and can affect the reactivity of the sulfonyl linkage. This substitution pattern also provides steric bulk that may influence molecular recognition and binding interactions with biological targets.
The 3,5-dimethylpyrazole portion of the molecule contributes important structural features that affect both the chemical stability and biological activity of the compound. The methyl substituents at positions 3 and 5 provide steric protection for the pyrazole ring while also influencing the electronic properties of the heterocycle. Research on related 3,5-dimethylpyrazole derivatives has demonstrated that these substitution patterns can enhance biological activity and improve metabolic stability compared to unsubstituted pyrazole analogs.
The sulfonyl linkage connecting the dibromophenyl and dimethylpyrazole components serves multiple functions within the molecular architecture. Sulfonamide groups are known to participate in hydrogen bonding interactions and can serve as pharmacophores in their own right. The presence of the sulfonyl group also influences the overall polarity and solubility characteristics of the molecule, potentially affecting its bioavailability and tissue distribution.
Synthetic approaches to this compound would likely involve the coupling of 3,5-dimethylpyrazole with 2,5-dibromobenzenesulfonyl chloride under appropriate reaction conditions. Based on established protocols for similar compounds, the synthesis would require careful optimization of reaction parameters including base selection, solvent choice, and temperature control to achieve optimal yields and purity.
Table 2 summarizes synthetic conditions commonly employed for related pyrazole sulfonamide preparations:
| Base | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) |
|---|---|---|---|---|
| Potassium tert-butoxide | Tetrahydrofuran | 25-30 | 16 | 78 |
| Sodium hydride | Dimethylformamide | 25-30 | 12 | 55 |
| Sodium hydroxide | Dimethylformamide | 25-30 | 24 | 32 |
| Diisopropylethylamine | Dichloromethane | 25-30 | 16 | Variable |
Properties
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLOKNPNBXTNPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Preparation
While Source details 3,4-dibromobenzenesulfonyl chloride synthesis, analogous methods apply to the 2,5-dibromo derivative:
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Sulfonation : 2,5-Dibromobenzene reacts with chlorosulfonic acid (ClSO3H) at 0–5°C to form 2,5-dibromobenzenesulfonic acid.
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Chlorination : Treatment with PCl5 or SOCl2 converts the sulfonic acid to the sulfonyl chloride.
Regioselective Sulfonylation
Source and provide frameworks for N-sulfonylation of pyrazoles. For 3,5-dimethylpyrazole:
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Reagents : 3,5-Dimethylpyrazole (1.0 eq), 2,5-dibromobenzenesulfonyl chloride (1.1 eq), triethylamine (2.0 eq, base), dichloromethane (DCM, solvent).
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Conditions : Slow addition of sulfonyl chloride at 0–5°C, followed by stirring at room temperature for 12–24 hours.
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Workup : Washing with 1M HCl, brine, and drying (Na2SO4). Purification via silica gel chromatography (hexane:ethyl acetate = 4:1).
Regioselectivity : The 1-position of pyrazole is preferentially sulfonylated due to reduced steric hindrance compared to the 2-position. Computational studies (Source) corroborate this selectivity, showing lower activation energy for 1-substitution.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Solvent Selection
Stoichiometry
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Excess sulfonyl chloride (1.1 eq) ensures complete conversion but risks disubstitution.
Temperature Control
Alternative Approaches
Solid-Phase Synthesis
Immobilizing 3,5-dimethylpyrazole on resin (e.g., Wang resin) may facilitate purification, though yields might drop to 60–70%.
Industrial Scalability
The method from Source is scalable to multi-kilogram batches due to:
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Aqueous solvent system : Reduces costs and flammability risks.
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Catalyst recycling : Acetic acid can be recovered via distillation.
For sulfonylation, continuous flow reactors could enhance safety by minimizing exposure to corrosive reagents .
Chemical Reactions Analysis
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmacological Potential : Derivatives of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole may exhibit significant pharmacological activities such as anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures have shown promise in inhibiting specific enzymes involved in disease pathways .
- Case Study : A study highlighted the synthesis of pyrazole derivatives that demonstrated antitumor activity, suggesting that this compound could serve as a scaffold for developing new anticancer agents .
2. Organic Synthesis
- Building Block for Complex Molecules : This compound is utilized as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution and cyclization, makes it valuable in organic synthesis.
- Data Table 1: Reaction Types and Conditions
| Reaction Type | Description | Typical Conditions |
|---|---|---|
| Substitution | Bromine atoms can be replaced by nucleophiles | Base-catalyzed reactions |
| Oxidation | Formation of sulfone derivatives | Use of oxidizing agents |
| Cyclization | Formation of complex heterocycles | Varies depending on the target structure |
3. Biological Research
- Enzyme Interaction Studies : The compound can act as a probe to investigate enzyme interactions and protein-ligand binding due to its structural features. The sulfonyl group can form hydrogen bonds with enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.
- Case Study : Preliminary docking studies have shown that similar compounds interact with enzymes involved in inflammatory pathways, indicating potential therapeutic applications.
4. Material Science
Mechanism of Action
The mechanism of action of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atoms and pyrazole ring can also participate in π-π stacking interactions and hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar compounds to 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole include other sulfonyl-substituted pyrazoles, such as:
- 1-(2,4-Dichlorophenyl)sulfonyl-3,5-dimethylpyrazole
- 1-(2,5-Difluorophenyl)sulfonyl-3,5-dimethylpyrazole
- 1-(2,5-Dimethylphenyl)sulfonyl-3,5-dimethylpyrazole
These compounds share similar structural features but differ in the nature and position of the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of bromine atoms, which can influence its reactivity and binding properties.
Biological Activity
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole is a compound belonging to the pyrazole class, which is characterized by its aromatic structure containing two adjacent nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources and recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a dibromophenyl group and a sulfonyl moiety attached to a dimethylpyrazole core, which influences its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds containing the pyrazole and sulfonamide pharmacophores have demonstrated significant antimicrobial activities against various pathogens. In vitro tests showed that this compound exhibited notable activity against Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 62.5 |
| This compound | Saccharomyces cerevisiae | 31.25 |
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have also been investigated. Studies indicate that compounds like this compound can scavenge free radicals effectively. In comparative assays against standard antioxidants like butylhydroxytoluene (BHT), this compound displayed significant antioxidant activity .
Anticancer Potential
Pyrazoles are known for their anticancer properties. The structural modifications in compounds like this compound may enhance their efficacy against cancer cells. Research suggests that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives possess dual antimicrobial and antioxidant activities. The presence of the sulfonamide group was crucial in enhancing these effects .
- Molecular Docking Studies : Molecular docking studies have shown that this compound interacts favorably with target proteins involved in microbial resistance mechanisms. This interaction is believed to contribute to its antimicrobial efficacy .
- Structure-Activity Relationship (SAR) : Research has established a correlation between the chemical structure of pyrazoles and their biological activities. Modifications in substituents significantly affect their potency against various biological targets .
Q & A
Q. What are the optimized synthetic routes for 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole, and how can reaction conditions be tailored to improve yield?
A common approach involves sulfonylation of pyrazole precursors using sulfonyl chlorides. For example, anhydrous THF with triethylamine as a base facilitates the coupling of 1-(4-aminophenyl)-3,5-dimethylpyrazole with sulfonyl chlorides, monitored via TLC to ensure completion . To enhance yield, refluxing in DMSO followed by ice-water precipitation and ethanol-water crystallization can achieve ~65% purity, though solvent choice and reaction time require optimization based on substituent reactivity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : and NMR identify substituent positions (e.g., bromine and sulfonyl groups).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 397.13 g/mol for related sulfonamides) .
- HPLC : Reverse-phase chromatography with UV detection ensures purity, using columns like Purospher®STAR for regulated analysis .
- Melting Point : Consistency in melting range (e.g., 141–143°C for analogous triazoles) validates crystallinity .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C, followed by HPLC quantification of degradation products. For example, sulfonamide bonds may hydrolyze under acidic conditions, requiring protective formulation strategies .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
Discrepancies in cytotoxicity or antioxidant activity (e.g., MTT vs. LDH assay results) often arise from cell line specificity or oxidative stress modulation. For instance, 3,5-diphenylpyrazole derivatives show variable TAC/TOS ratios in human blood cells, necessitating dose-response validation and standardized assay protocols . Structural analogs with electron-withdrawing groups (e.g., bromine) may enhance pro-oxidant effects, complicating data interpretation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Tools like AutoDock Vina simulate binding to enzymes (e.g., cyclooxygenase-2) by analyzing sulfonyl and bromine interactions with active sites .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. bromine groups) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthesis targets .
Q. What methodologies enable structure-activity relationship (SAR) studies for pyrazole sulfonamide derivatives?
- Analog Synthesis : Replace bromine with chlorine or fluorine to evaluate halogen-dependent cytotoxicity .
- Biological Screening : Test analogs in panels of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC values to parent compounds .
- Metabolic Profiling : LC-MS/MS identifies metabolites in hepatic microsomes, linking structural modifications to detoxification pathways .
Data Interpretation and Validation
Q. How should researchers address variability in synthetic yields reported for similar pyrazole sulfonamides?
Yield discrepancies (e.g., 65% vs. 80%) may stem from purification methods or starting material quality. Recrystallization with ethanol-water mixtures improves purity but may reduce recovery . Kinetic studies (e.g., monitoring by NMR) can identify rate-limiting steps, such as sulfonylation efficiency .
Q. What analytical criteria confirm the absence of regioisomeric impurities in the final product?
- 2D NMR : NOESY or HSQC spectra distinguish between 2,5- vs. 3,4-dibromophenyl regioisomers.
- X-ray Crystallography : Resolves absolute configuration, critical for validating synthetic routes .
- HPLC-MS/MS : Detects trace impurities (<0.1%) using high-sensitivity ion traps .
Experimental Design
Q. What controls are essential when evaluating the compound’s in vitro cytotoxicity?
- Positive Controls : Use cisplatin or doxorubicin to benchmark IC values.
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid false positives.
- Cell Viability Assays : Combine MTT (mitochondrial activity) with LDH (membrane integrity) to confirm mechanisms .
Q. How can researchers optimize reaction scalability for gram-scale synthesis?
- Continuous Flow Chemistry : Reduces side reactions in sulfonylation steps .
- Catalytic Systems : Explore Pd/C or zeolites to minimize stoichiometric base usage .
- Green Solvents : Replace DMSO with cyclopentyl methyl ether (CPME) for easier recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
